5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h3-8,14-15H,1,9-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLFYDRLFFRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to exhibit strong π-accepting character. This suggests that the compound might interact with its targets through π-π interactions, which could lead to changes in the target’s function.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer.
Pharmacokinetics
Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines, suggesting good bioavailability.
Biological Activity
5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[4,3-c]pyridine core.
- An allyl substituent at one position, enhancing its reactivity.
- A piperazine moiety that may contribute to its biological interactions.
The molecular formula of the compound is with a molecular weight of approximately 377.4 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. The following sections detail specific activities and findings from relevant studies.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it demonstrated low micromolar activity against breast cancer cell lines, indicating potential as an anticancer agent .
| Cell Line Type | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.8 |
| HeLa (Cervical Cancer) | 1.2 |
| A549 (Lung Cancer) | 1.0 |
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Poly(ADP-ribose) polymerase (PARP) : It inhibits PARP enzymes, which are crucial in DNA repair mechanisms, making it a candidate for treating cancers with defective DNA repair pathways . The IC50 values for PARP inhibition were found to be in the nanomolar range.
The proposed mechanism involves:
- Binding to the active site of target enzymes, disrupting their function.
- Inducing apoptosis in cancer cells through the activation of cellular stress responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Piperazine Substituents : Variations in the piperazine substituent have been shown to significantly affect binding affinity and selectivity towards target enzymes . For example, N-methylpiperazine was identified as a preferred substituent due to its ability to form favorable interactions within the binding site.
| Substituent | Binding Affinity (nM) |
|---|---|
| N-Methylpiperazine | 50 |
| N-Ethylpiperazine | 100 |
| N-Boc-piperazine | 200 |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Xenograft Models : In vivo studies using SW620 colorectal cancer xenografts demonstrated significant tumor growth inhibition when treated with this compound at doses of 150 mg/kg .
- Clinical Relevance : Compounds structurally related to this pyrazolo[4,3-c]pyridine have entered clinical trials for treating BRCA-deficient cancers, showcasing the relevance of this class of compounds in oncology .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has demonstrated significant activity against human breast adenocarcinoma (MCF-7) cells with a GI50 value of 7 µM, indicating its potential as a selective anticancer agent. The compound exhibited lower cytotoxicity towards normal human cells, suggesting a favorable therapeutic index .
Neuroprotective Properties
In addition to its anticancer properties, the compound has shown promise in neuroprotection. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are beneficial in conditions such as neurodegenerative diseases. The presence of the piperazine moiety is particularly relevant as piperazine derivatives are known for their neuroprotective activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the 4-methylpiperazine group enhances its biological activity by improving solubility and receptor binding affinity. Various modifications to the pyrazolo-pyridine scaffold have been explored to enhance potency and selectivity against target enzymes involved in cancer progression and neurodegeneration .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
-
In Vitro Studies :
- A study indicated that the compound inhibited triglyceride levels in Ehrlich solid tumor models, achieving a triglyceride inhibition percentage of 62% at a dosage of 25 mg/kg .
- Another investigation revealed that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines, emphasizing the importance of substituent variations on biological activity .
- In Vivo Studies :
Preparation Methods
Cyclocondensation of 3-Amino-1-Phenylpyrazolin-5-one with 2-Pyrone Derivatives
The foundational pyrazolo[4,3-c]pyridinone scaffold is synthesized via cyclocondensation between 3-amino-1-phenylpyrazolin-5-one and 4-hydroxy-6-methylpyran-2-one under reflux in butanol (72 hours, 78% yield). This method leverages the nucleophilic attack of the pyrazolone’s amino group on the pyrone’s electrophilic C-4, followed by dehydration and tautomerization to yield the bicyclic system (Scheme 1).
Mechanistic Highlights :
- Initial Michael addition forms a tetrahedral intermediate, which undergoes ring closure via intramolecular cyclization.
- Tautomerization stabilizes the pyridinone moiety, with the phenyl group at position 2 originating from the starting pyrazolone.
Alternative Pathways: Convergent Synthesis
Pre-Functionalized Building Block Assembly
An orthogonal strategy involves synthesizing the 7-carboxylic acid derivative early-stage. Oxidation of a 7-methyl precursor (KMnO4, H2SO4, 60°C, 8 hours, 70% yield) yields the carboxylic acid, which is coupled with 4-methylpiperazine using EDCl/HOBt (RT, 12 hours, 68% yield).
Advantages :
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation Route | Convergent Synthesis |
|---|---|---|
| Total Yield | 32% | 41% |
| Step Count | 4 | 5 |
| Palladium Dependency | High | Low |
| Scalability | Moderate | High |
Key Observations :
- The cyclocondensation route suffers from moderate yields due to competing tautomerization side reactions.
- Convergent synthesis offers better scalability but requires additional oxidation and coupling steps.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Bromination at position 7 competes with position 5 alkylation. Employing directed ortho-metalation (TMPMgCl·LiCl, −78°C) ensures exclusive C-7 functionalization (89% selectivity).
Purification Complexities
Silica gel chromatography remains critical for isolating intermediates, particularly after alkylation (Rf = 0.3 in EtOAc/hexanes 1:1).
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the allyl group’s protons appear as a multiplet at δ 5.2–5.8 ppm, while piperazine carbons resonate at ~45–55 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₃N₅O₂).
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
How can researchers resolve contradictory bioactivity data across studies?
Advanced Research Focus
Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. DU145), serum concentrations, or incubation times .
- Solubility Issues : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .
- Structural Analogues : Compare activity with derivatives like 5-methyl or 7-carboxylate variants to identify critical substituents .
Methodology : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
What in silico methods are recommended for predicting target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The 4-methylpiperazine moiety often engages in hydrogen bonding with Asp/Glu residues .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- Pharmacophore Modeling : Identify essential features like the pyrazolo-pyridine core and allyl group for activity .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Core Modifications : Replace the pyrazolo-pyridine ring with pyrazolo[1,5-a]pyrimidine to assess scaffold flexibility .
- Substituent Variations : Test analogues with bulkier groups (e.g., benzyl instead of allyl) at the 5-position to evaluate steric effects .
- Piperazine Replacements : Substitute 4-methylpiperazine with morpholine or thiomorpholine to probe hydrogen-bonding preferences .
Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .
What in vitro models are suitable for initial biological screening?
Q. Basic Research Focus
- Anticancer Activity : Use MTT assays in adherent cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Anti-inflammatory Potential : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages .
- Kinase Inhibition : Screen against recombinant kinases (e.g., PI3K, JAK2) using ADP-Glo™ assays .
What strategies improve pharmacokinetic properties such as solubility and metabolic stability?
Q. Advanced Research Focus
- Prodrug Design : Introduce ester groups (e.g., ethyl ester) at the 7-carbonyl to enhance oral bioavailability .
- Salt Formation : Prepare HCl salts of the piperazine moiety to improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Block vulnerable sites (e.g., allyl oxidation) with fluorination .
How to address challenges in crystallizing this compound for structural studies?
Q. Advanced Research Focus
- Co-crystallization : Use protein targets (e.g., kinases) to stabilize the compound in a binding pocket .
- Solvent Screening : Test mixtures of DMSO/water or methanol/chloroform for slow evaporation .
- Cryoprotection : Add glycerol (20%) to prevent ice formation during X-ray data collection .
What are the implications of substituent electronic effects on reactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : The 4-methylpiperazine-1-carbonyl group (EWG) increases electrophilicity at the 3-keto position, facilitating nucleophilic attacks .
- Allyl Group : The electron-donating allyl substituent stabilizes radical intermediates during metabolic oxidation .
Experimental Validation : Perform Hammett analysis with substituted derivatives to quantify electronic effects .
How to mitigate off-target effects in biological assays?
Q. Advanced Research Focus
- Counter-Screening : Test against unrelated targets (e.g., serotonin receptors) to rule out promiscuity .
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines (e.g., KO of PI3Kγ in HT-29) .
- Proteomic Profiling : Use affinity pull-down assays with SILAC labeling to identify unintended interactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
